Furfurylamine

Description

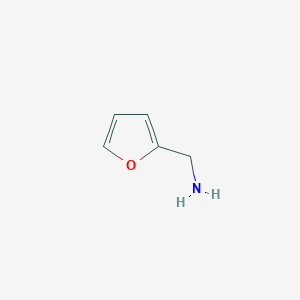

Structure

3D Structure

Properties

IUPAC Name |

furan-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c6-4-5-2-1-3-7-5/h1-3H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRPCXLAQZKBJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Record name | FURFURYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3524 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052295 | |

| Record name | Furfurylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Furfurylamine appears as a colorless liquid. About the same density as water. Used as a corrosion inhibitor and to make soldering flux., Liquid, Colorless liquid; [CAMEO] Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |

| Record name | FURFURYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3524 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Furanmethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furfurylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20951 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

99 °F (NFPA, 2010) | |

| Record name | FURFURYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3524 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

4.73 [mmHg] | |

| Record name | Furfurylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20951 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

617-89-0 | |

| Record name | FURFURYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3524 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfurylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furfurylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furfurylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furanmethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furfurylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furfurylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURFURYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86GAN59F7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Furfurylamine from Furfural: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of furfurylamine from furfural, a key bio-based platform molecule. This compound is a valuable intermediate in the pharmaceutical, agrochemical, and polymer industries. This document details various synthetic methodologies, presents comparative quantitative data, and provides explicit experimental protocols.

Introduction

The conversion of biomass-derived compounds into high-value chemicals is a cornerstone of sustainable chemistry. Furfural, readily obtainable from the hemicellulose fraction of lignocellulosic biomass, is a versatile starting material for a range of furan derivatives. Among these, this compound is of significant interest due to its applications in the synthesis of pharmaceuticals, corrosion inhibitors, and resins. The primary route to this compound from furfural is through reductive amination, a reaction that involves the formation of an imine intermediate followed by its reduction.

This guide explores various catalytic systems and reaction conditions for the reductive amination of furfural, providing a comparative analysis of their efficiencies.

Catalytic Reductive Amination of Furfural

The direct reductive amination of furfural with ammonia and a reducing agent, typically hydrogen gas, is the most common method for synthesizing this compound. The choice of catalyst is crucial for achieving high selectivity and yield.

Nickel-Based Catalysts

Nickel catalysts, particularly Raney Ni and supported nickel systems, are widely employed due to their high activity and relatively low cost.

Table 1: Performance of Nickel-Based Catalysts in this compound Synthesis

| Catalyst | Temperature (°C) | H2 Pressure (MPa) | Time (h) | Solvent | Furfural Conversion (%) | this compound Selectivity (%) | this compound Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | --- | --- | | Raney Ni | 130 | 2.0 | 3 | 1,4-dioxane | 100 | 96.3 | 96.3 |[1] | | NiSi-T | 90 | - | - | - | - | - | 94.2 |[2] | | Ni6AlOx | 100 | 0.4 | 5 | - | - | - | 90 |[1] | | Fe3O4@SiO2-Ni | 115 | 2.0 | 3 | - | - | - | 100 |[1] |

Cobalt-Based Catalysts

Cobalt catalysts have also demonstrated high efficacy in the selective synthesis of this compound.

Table 2: Performance of Cobalt-Based Catalysts in this compound Synthesis

| Catalyst | Temperature (°C) | H2 Pressure (MPa) | Time (h) | Furfural Conversion (%) | this compound Selectivity (%) | this compound Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | --- | | Raney Co | 120 | 1.0 | - | - | - | 98.9 |[1][3] |

Noble Metal Catalysts

Noble metal catalysts, such as Rhodium and Ruthenium, often exhibit high activity under milder conditions.

Table 3: Performance of Noble Metal-Based Catalysts in this compound Synthesis

| Catalyst | Temperature (°C) | H2 Pressure (MPa) | Time (h) | this compound Selectivity (%) | this compound Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | | Rh/Al2O3 | 80 | 2.0 | 2 | ~92 | - |[4] | | Ru/Nb2O5 | 70 | - | - | - | 89 |[1] | | Ru NP | 90 | 2.0 | 2 | - | 99 |[1] | | Pd NPs | Room Temp. | - | - | - | 97 |[1] |

Reaction Mechanism and Pathways

The reductive amination of furfural to this compound is believed to proceed primarily through an imine pathway. Furfural first reacts with ammonia to form a Schiff base (furfurylimine), which is then hydrogenated to this compound. The nature of the catalyst influences the relative rates of the condensation and hydrogenation steps, as well as potential side reactions such as the hydrogenation of the furan ring.[3][4]

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis of this compound via reductive amination.

Detailed Protocol for Synthesis using Raney Ni Catalyst[1]

This protocol is based on the high-yield synthesis of this compound using a commercial Raney Ni catalyst.

Materials:

-

Furfural

-

Raney Ni (commercial)

-

Ammonia (aqueous solution or gas)

-

1,4-dioxane (solvent)

-

Hydrogen (H2) gas

-

High-pressure autoclave reactor

Procedure:

-

In a typical experiment, charge the autoclave reactor with furfural, 1,4-dioxane as the solvent, and the specified amount of Raney Ni catalyst.

-

Seal the reactor and purge it several times with H2 to remove air.

-

Introduce ammonia into the reactor to achieve the desired molar ratio of furfural to ammonia (e.g., 1:2).

-

Pressurize the reactor with H2 to the desired pressure (e.g., 2.0 MPa).

-

Heat the reactor to the reaction temperature (e.g., 130 °C) while stirring.

-

Maintain the reaction conditions for the specified duration (e.g., 3 hours).

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess H2 pressure.

-

Open the reactor and filter the catalyst from the reaction mixture.

-

The resulting solution containing this compound can be purified by distillation.

-

Analyze the product yield and selectivity using gas chromatography (GC) or other suitable analytical techniques.

One-Pot Synthesis using Zinc Metal[5][6]

This method offers an alternative, environmentally friendly approach using zinc powder as the reducing agent in an aqueous medium.

Materials:

-

Furfural

-

Hydroxylammonium chloride (NH2OH·HCl)

-

Sodium carbonate (Na2CO3)

-

Zinc (Zn) powder

-

Ammonium chloride (NH4Cl)

-

Zinc chloride (ZnCl2)

-

Water

Procedure for Two-Step, One-Pot Synthesis:

-

Oximation: In a reaction vessel, dissolve furfural, hydroxylammonium chloride, and sodium carbonate in water. Stir the mixture at room temperature to form furfuryloxime.

-

Reduction: To the same reaction mixture, add zinc powder, ammonium chloride, and a catalytic amount of zinc chloride.

-

Heat the mixture (e.g., to 60°C) and stir for a short period (e.g., 15 minutes).

-

After the reaction is complete, filter the insoluble materials.

-

Basify the filtrate with a sodium hydroxide solution.

-

The this compound product can then be extracted and purified. A yield of up to 98% has been reported for this one-pot method.[5]

Chemoenzymatic Synthesis

A novel and green approach involves a chemoenzymatic strategy. This method first utilizes a heterogeneous catalyst to convert lignocellulosic biomass into furfural, followed by a biological amination step.

Table 4: Chemoenzymatic Synthesis of this compound

| Biomass Source | Chemical Catalyst | Biological Catalyst | this compound Yield from Furfural (%) | Reference | | --- | --- | --- | --- | | Corncob, Rice Straw, etc. | SO42−/SnO2–HAP | E. coli CCZU-XLS160 | >99 |[6] |

This hybrid approach demonstrates the potential for highly efficient and sustainable production of this compound directly from renewable biomass.

Conclusion

The synthesis of this compound from furfural can be achieved through various effective methods, with reductive amination over heterogeneous catalysts being the most prominent. Nickel and cobalt-based catalysts offer high yields and are cost-effective, while noble metal catalysts can operate under milder conditions. Alternative green methods, such as one-pot synthesis using zinc and chemoenzymatic routes, present promising avenues for environmentally benign production. The choice of synthetic route will depend on factors such as desired scale, cost considerations, and environmental impact. The detailed protocols and comparative data in this guide provide a solid foundation for researchers and professionals in the field to select and optimize the synthesis of this important chemical intermediate.

References

- 1. sandermanpub.net [sandermanpub.net]

- 2. Reductive amination of furfural to this compound with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Selective Synthesis of this compound by Reductive Amination of Furfural over Raney Cobalt - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 4. Reductive amination of furfural to this compound using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. sctunisie.org [sctunisie.org]

- 6. Efficient synthesis of this compound from biomass via a hybrid strategy in an EaCl:Gly–water medium - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Furfurylamine

Introduction

Furfurylamine, also known as (2-furanyl)methanamine, is a furan-based primary amine that serves as a versatile intermediate in the chemical and pharmaceutical industries.[1][2] Derived from furfural, which is readily obtainable from renewable biomass sources such as corncobs, this compound is considered a key platform chemical in green chemistry.[3][4] Its unique structure, combining a furan ring with an aminomethyl group, imparts a range of properties that make it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, polymers, and corrosion inhibitors.[5][6] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its key reactivity characteristics.

Physical Properties

This compound is a colorless to light yellow liquid with a characteristic amine-like, fishy odor.[3][5][7] It is miscible with water and soluble in common organic solvents such as ethanol and ether.[3][7] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₅H₇NO | [8] |

| Molecular Weight | 97.12 g/mol | [8] |

| Appearance | Colorless to light yellow liquid | [3][5] |

| Odor | Strong, fishy, ammonia-like | [5][7] |

| Melting Point | -70 °C | [7][9][10] |

| Boiling Point | 145-146 °C | [7][9][10] |

| Density | 1.099 g/mL at 25 °C | [7][9][10] |

| Vapor Density | 3.35 (vs air) | [7][10][11] |

| Vapor Pressure | 4 mm Hg at 20 °C | [7][10][11] |

| Refractive Index | n20/D 1.490 | [7][10][11] |

| Flash Point | 46 °C (114.8 °F) | [10][12] |

| Water Solubility | Soluble | [3][5][9] |

| Solubility in other solvents | Soluble in ethanol, ether, chloroform, and ethyl acetate (slightly) | [3][7] |

Chemical Properties and Reactivity

This compound exhibits the typical reactivity of a primary amine. It is a chemical base and reacts exothermically with acids to form salts.[3][13] The lone pair of electrons on the nitrogen atom also makes it a good nucleophile. It is sensitive to air, absorbing carbon dioxide, which can lead to its degradation over time.[3][5]

Table 2: Chemical and Reactivity Data for this compound

| Property | Value | References |

| CAS Number | 617-89-0 | [8] |

| pKa | 9.12 ± 0.29 (Predicted) | [5][7] |

| pH | 11.6 (100 g/L in H₂O at 20 °C) | [5][7] |

| Stability | Air sensitive; absorbs carbon dioxide. | [3][5] |

| Incompatibilities | Acids, acid chlorides, acid anhydrides, strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols (acidic), and epoxides. | [3][13][14] |

| Hazardous Decomposition Products | Under fire conditions, it can emit toxic fumes including nitrogen oxides (NOx) and carbon oxides. | [14][15] |

As a flammable liquid, this compound vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3][13] It is also corrosive and can cause severe skin burns and eye damage.[8]

Synthesis of this compound

The most common method for the synthesis of this compound is the reductive amination of furfural.[2][9] This can be achieved through various chemical and chemoenzymatic routes.

Experimental Protocol: Reductive Amination of Furfural using a Zinc/Hydrochloric Acid System

This protocol describes a laboratory-scale synthesis of this compound from furfuryloxime, which is readily prepared from furfural.

Materials:

-

Furfuryloxime

-

Hydrochloric acid (6.0 M)

-

Zinc dust

-

Ammonia solution (30%)

-

Sodium hydroxide solution (6 M)

-

Cyclohexane

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of furfuryloxime (2 g, 18 mmol) in hydrochloric acid (6.0 M, 24 mL), slowly add zinc dust (4.71 g, 72 mmol) in portions.

-

Stir the resulting solution at room temperature for 2 hours.

-

To the resulting slurry, add a solution of ammonia (30%, 5.1 mL) and sodium hydroxide (6 M, 24 mL) dropwise.

-

Heat the mixture to 60 °C and stir for 15 minutes.

-

Cool the resultant solution and filter to remove any solids.

-

Extract the mother liquor with cyclohexane.

-

Dry the organic extract over anhydrous sodium sulfate and filter.

-

Remove the solvent under vacuum to yield this compound as a yellow liquid.[3][7]

Experimental Protocol: One-Pot Reductive Amination of Furfural in Water

This method provides a more direct, one-pot synthesis from furfural.[4]

Materials:

-

Furfural

-

Hydroxylammonium chloride

-

Sodium carbonate

-

Zinc dust

-

Ammonium chloride (NH₄Cl)

-

Zinc chloride (ZnCl₂)

-

Water

Procedure:

-

Mix furfural (10 mL, 120.72 mmol) and hydroxylammonium chloride (10.07 g, 144.86 mmol) in water (20 mL).

-

Add a solution of sodium carbonate (7.68 g, 72.43 mmol) in water (30 mL) dropwise to form furfuryloxime in situ.

-

Heat the resulting solution to 60 °C.

-

Add additional water (33 mL), zinc dust (55.27 g, 845.04 mmol), ammonium chloride (32.29 g, 603.6 mmol), and zinc chloride (1.64 g, 12.07 mmol).

-

Stir the mixture for 15 minutes at 60 °C.

-

After cooling and filtration, the product can be isolated from the aqueous solution.[4]

Logical Workflow of this compound Synthesis

The following diagram illustrates the general synthetic pathway from furfural to this compound via reductive amination.

Caption: General reaction scheme for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a key starting material in the synthesis of a variety of pharmaceutical compounds.[1][3] For instance, it is a precursor in the production of diuretics like furosemide, as well as certain antihypertensive and antiseptic agents.[3][16] Its ability to participate in various chemical reactions, including condensation, alkylation, and oxidation, makes it a versatile building block for creating complex molecular architectures.[5] Beyond pharmaceuticals, it is also utilized in the synthesis of agrochemicals, polymers, and as a corrosion inhibitor, highlighting its broad industrial relevance.[5][6]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.[8] It is a flammable liquid and vapor, and it is harmful if swallowed, in contact with skin, or inhaled.[10][14] It causes severe skin burns and eye damage.[8] Therefore, it is crucial to use personal protective equipment, including gloves, safety goggles, and respiratory protection, when handling this compound.[14][17] Work should be conducted in a well-ventilated area, and sources of ignition should be avoided.[14][17] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.[5][15]

References

- 1. Synthesis of furfurylamine_Chemicalbook [chemicalbook.com]

- 2. sandermanpub.net [sandermanpub.net]

- 3. microchem.fr [microchem.fr]

- 4. sctunisie.org [sctunisie.org]

- 5. Page loading... [guidechem.com]

- 6. This compound (617-89-0) | Leading Chemical Wholesaler [chemicalbull.com]

- 7. This compound CAS#: 617-89-0 [m.chemicalbook.com]

- 8. This compound | C5H7NO | CID 3438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. 糠胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. dongaochem-metal.com [dongaochem-metal.com]

- 12. This compound | CAS#:617-89-0 | Chemsrc [chemsrc.com]

- 13. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. fishersci.com [fishersci.com]

- 16. Page loading... [wap.guidechem.com]

- 17. nj.gov [nj.gov]

Unraveling the Conformational Landscape of Furfurylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular structure and conformational preferences of furfurylamine. This compound, a key building block in medicinal chemistry and materials science, exhibits a flexible structure governed by the rotational isomerism of its aminomethyl side chain. Understanding its conformational landscape is crucial for predicting its chemical reactivity, biological activity, and physical properties. This document synthesizes findings from gas-phase electron diffraction (GED), microwave spectroscopy (MW), and computational studies to offer a comprehensive overview of its structural parameters and conformational dynamics. All quantitative data are presented in standardized tables for clarity and comparative analysis. Detailed experimental and computational methodologies are provided, and key conceptual frameworks are visualized using logical diagrams.

Introduction

This compound, with the chemical formula C₅H₇NO, consists of a furan ring substituted with an aminomethyl group. The rotational freedom around the C-C single bond connecting the furan ring and the aminomethyl group gives rise to different spatial arrangements, or conformers. The stability of these conformers is influenced by a delicate balance of steric effects and intramolecular interactions, such as hydrogen bonding between the amine protons and the furan ring's oxygen atom or π-electron system. This guide elucidates the structural details of the predominant conformers of this compound in the gas phase.

Conformational Analysis

Experimental and theoretical studies have demonstrated that this compound exists as a mixture of two primary conformers at room temperature: a gauche (skew) form and a syn (eclipsed) form.[1][2] The conformational equilibrium is defined by the dihedral angle (φ) between the C=C bond of the furan ring and the C-N bond of the aminomethyl side chain.

Conformational Equilibrium

At 298 K, the gauche conformer is the dominant species, accounting for approximately 87% of the molecular population in the gas phase.[1][3] The remaining 13% exists in the syn conformation.[1][3] This corresponds to a free energy difference of about 1.1 kcal/mol between the two conformers.[1] Computational studies using Density Functional Theory (DFT) at the B3LYP/6-311++G(d) level of theory support the greater stability of the gauche conformer, predicting an energy difference of approximately 0.9 kcal/mol.[1]

References

- 1. Hydration and Conformation of 2‑Ethylfuran Explored by Microwave Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reductive amination of furfural to this compound using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Conformation of this compound studied by microwave spectra of five deuterated isotopomers of this compound [iris.cnr.it]

Spectroscopic data of Furfurylamine (NMR, IR, Mass Spec).

An In-depth Technical Guide to the Spectroscopic Analysis of Furfurylamine

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (C₅H₇NO), a valuable building block in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization.

Molecular Structure

This compound, also known as (furan-2-yl)methanamine, consists of a furan ring attached to an aminomethyl group.[1][2] Its structure is fundamental to interpreting its spectroscopic signatures.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals corresponding to the unique chemical environments of its atoms.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound displays characteristic signals for the protons on the furan ring and the aminomethyl group.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -CH₂- (Methylene) | ~3.7 - 3.8 | Singlet | N/A |

| H-5 (Furan) | ~7.3 - 7.4 | Multiplet | |

| H-3 (Furan) | ~6.2 - 6.3 | Multiplet | |

| H-4 (Furan) | ~6.1 - 6.2 | Multiplet | |

| -NH₂ (Amine) | ~1.5 - 1.6 | Singlet (broad) | N/A |

Note: Chemical shifts are typically referenced to Tetramethylsilane (TMS) at 0 ppm. The exact shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum provides five distinct signals, corresponding to the five carbon atoms in this compound.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-2 (Furan, C-CN) | ~154 - 155 |

| C-5 (Furan) | ~141 - 142 |

| C-3 (Furan) | ~110 - 111 |

| C-4 (Furan) | ~106 - 107 |

| -CH₂- (Methylene) | ~38 - 39 |

Note: Data is referenced to a deuterated solvent signal (e.g., CDCl₃ at 77.0 ppm).[6]

Experimental Protocol for NMR Spectroscopy

The following outlines a standard procedure for acquiring high-quality NMR spectra of this compound.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[7][8] Ensure the sample is free of any solid particles by filtering it through a pipette with a small glass wool plug if necessary.[7]

-

Instrument Setup:

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Typical parameters on a 400 MHz spectrometer include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.[12]

-

-

¹³C NMR Acquisition:

-

Data Processing:

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands for N-H stretching of the amine, C-H stretching of the furan ring, and C-O stretching of the ether within the ring.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 (two bands) | N-H Stretch | Primary Amine (-NH₂) |

| ~3100 | C-H Stretch | Aromatic (Furan) |

| ~2850 - 2960 | C-H Stretch | Aliphatic (-CH₂-) |

| ~1600 | N-H Bend | Primary Amine (-NH₂) |

| ~1500, ~1450 | C=C Stretch | Aromatic (Furan) |

| ~1010 - 1150 | C-O-C Stretch | Ether (Furan) |

Note: Spectra are often acquired "neat," meaning the pure liquid is analyzed without a solvent.[1]

Experimental Protocol for IR Spectroscopy (Neat Liquid)

As a liquid at room temperature, this compound is readily analyzed as a thin film.[1][15]

-

Sample Preparation: Place one drop of pure this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[15][16]

-

Cell Assembly: Place a second salt plate on top of the first, creating a thin liquid film sandwiched between them.[15][16] Ensure the liquid spreads evenly.

-

Data Acquisition:

-

Cleaning: After analysis, disassemble the plates, rinse them thoroughly with a dry solvent like acetone, and return them to a desiccator to prevent moisture damage.[15][16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and a characteristic base peak from the stable furfuryl cation.

| m/z Value | Assignment | Relative Intensity |

| 97 | [M]⁺ (Molecular Ion) | High |

| 81 | [M - NH₂]⁺ | Base Peak |

| 53 | [C₄H₅]⁺ | Moderate |

| 39 | [C₃H₃]⁺ | Moderate |

Note: The fragmentation pattern is a key identifier for the furfuryl moiety.

Experimental Protocol for Mass Spectrometry (Electron Ionization)

The following is a general procedure for obtaining an EI mass spectrum.

-

Sample Introduction: Introduce a small, volatile sample of this compound into the ion source of the mass spectrometer. This can be done via direct injection or, more commonly, through the output of a Gas Chromatograph (GC-MS).[18][19]

-

Ionization: In the ion source, bombard the gaseous molecules with a high-energy electron beam (typically 70 eV).[20] This ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[20]

-

Fragmentation: The excess energy from ionization causes the molecular ion to fragment into smaller, characteristic ions and neutral radicals.[18][20]

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.[18][20]

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[20]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | C5H7NO | CID 3438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound(617-89-0) IR Spectrum [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound | 617-89-0 [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. benchchem.com [benchchem.com]

- 10. books.rsc.org [books.rsc.org]

- 11. chem.uiowa.edu [chem.uiowa.edu]

- 12. rsc.org [rsc.org]

- 13. sc.edu [sc.edu]

- 14. epfl.ch [epfl.ch]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. webassign.net [webassign.net]

- 17. ursinus.edu [ursinus.edu]

- 18. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 19. spectrabase.com [spectrabase.com]

- 20. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Reaction Mechanisms of Furfurylamine with Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms between furfurylamine and various aldehydes. This compound, a versatile primary amine derived from renewable resources, serves as a valuable building block in the synthesis of a wide array of heterocyclic compounds and polymers. Its reactions with aldehydes are fundamental to the creation of novel chemical entities with potential applications in pharmaceuticals, agrochemicals, and material science. This document details the primary reaction pathways, presents quantitative data from key studies, outlines experimental protocols, and provides visual representations of the reaction mechanisms to facilitate a deeper understanding.

Core Reaction Mechanisms

The reaction of this compound with aldehydes can proceed through several key pathways, primarily dictated by the reaction conditions, the nature of the aldehyde, and the presence of catalysts. The most prominent mechanisms include the formation of Schiff bases, subsequent Pictet-Spengler cyclization, and the synthesis of difurfuryldiamines.

Schiff Base Formation

The initial and often reversible step in the reaction between this compound and an aldehyde is the formation of a Schiff base (an imine). This condensation reaction involves the nucleophilic attack of the primary amine of this compound on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.

The reaction is typically catalyzed by either an acid or a base. Acid catalysis proceeds by protonating the carbonyl group, increasing its electrophilicity. The reaction is believed to proceed via an imine pathway, though the imine intermediate can be highly reactive and difficult to isolate.[1]

Pictet-Spengler Reaction

A significant and widely utilized reaction involving this compound and aldehydes is the Pictet-Spengler reaction. This reaction leads to the formation of tetrahydro-β-carboline or tetrahydroisoquinoline ring systems, which are common scaffolds in natural products and pharmaceutically active compounds.[2][3][4][5] The reaction begins with the formation of a Schiff base, which then undergoes an intramolecular electrophilic substitution on the electron-rich furan ring, followed by a cyclization step.[2][3][4][6]

The driving force for this reaction is the electrophilicity of the iminium ion generated from the condensation of the aldehyde and the amine under acidic conditions.[4] For this reason, an acid catalyst is typically required.[2][4] The nucleophilicity of the aromatic ring is a key factor, with electron-rich rings like furan providing good yields under mild conditions.[2][4]

Formation of Difurfuryldiamines

Under acidic conditions, this compound can react with aldehydes to form difurfuryldiamines.[7][8] This reaction involves the electrophilic substitution of a second molecule of this compound onto an intermediate formed from the initial reaction of this compound and the aldehyde. The reaction is complex and can be influenced by side reactions.[9]

A kinetic model for the acid-catalyzed formation of difurfuryldiamines suggests a two-step mechanism.[9] The selectivity of the reaction towards the desired difurfuryldiamine is greater with acetaldehyde than with formaldehyde.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the reaction of this compound with aldehydes.

Table 1: Reaction Conditions and Yields for Difurfuryldiamine Synthesis [7]

| Aldehyde | This compound:Aldehyde Ratio | Acid | Temperature (°C) | Time (min) | Yield (%) |

| Formaldehyde | 2:1 | 6 M HCl | 25 | 70 | ~29 (by GC) |

| Acetaldehyde | 2:1 | 3 M HCl | 30 | 30 | ~67 (by GC) |

| Formaldehyde | 1:1 | 6 M HCl | 24 | - | Lower yield, increased side products |

| Acetaldehyde | 1.8-2.0:1 | - | - | - | Optimal ratio |

Table 2: Reductive Amination of Furfural to this compound [10]

| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | Furfural Conversion (%) | This compound Selectivity (%) |

| Raney Ni | 130 | 2.0 | 3 | 100 | 96.3 |

| Raney Ni | 70 | - | - | - | < 20 |

| Rh/Al₂O₃ | 80 | - | 2 | - | ~92 |

Experimental Protocols

Synthesis of 5,5'-Methylenedithis compound[7]

-

Materials : this compound (purified by vacuum distillation), 35 wt% formaldehyde solution, 6 M hydrochloric acid, 6 M sodium hydroxide, chloroform.

-

Procedure :

-

Add 22.5 g of this compound to a 500 mL round-bottom flask and cool in an ice bath to 25 °C.

-

Slowly add 165 mL of 6 M hydrochloric acid while maintaining the temperature at or near 25 °C.

-

Remove the flask from the ice bath and add 9.2 mL of a 35 wt% formaldehyde solution dropwise.

-

After 70 minutes, neutralize the reaction mixture by adding 166 mL of 6 M sodium hydroxide.

-

Extract the product with chloroform (2 x 110 mL).

-

The combined organic layers are then processed to isolate the product.

-

Synthesis of 1,3,5-Trifurfurylhexahydro-1,3,5-triazine[7]

-

Materials : this compound, 10 wt% phosphoric acid, 35 wt% formaldehyde solution, chloroform.

-

Procedure :

-

Combine 40 g of this compound and 200 mL of 10 wt% phosphoric acid in a 500 mL flask in an ice bath.

-

Add a 35 wt% formaldehyde solution (16 mL) dropwise. The initially clear solution will become cloudy, and a thick amber-colored solid will deposit.

-

Extract the reaction mixture with chloroform (2 x 100 mL).

-

Wash the combined chloroform layer with water (100 mL), dry over molecular sieves, and evaporate to yield the product.

-

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the synthesis and analysis of this compound-aldehyde reaction products.

References

- 1. Reductive amination of furfural to this compound using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Pictet-Spengler_reaction [chemeurope.com]

- 3. name-reaction.com [name-reaction.com]

- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. jk-sci.com [jk-sci.com]

- 7. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 10. sandermanpub.net [sandermanpub.net]

Thermochemical Properties of Furfurylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of furfurylamine, a furan-based compound of significant interest in various industrial applications, including the synthesis of pharmaceuticals and agrochemicals. This document summarizes key quantitative data, details the experimental methodologies used for their determination, and presents visual representations of the experimental workflows.

Core Thermochemical Data

The thermochemical properties of this compound are crucial for understanding its stability, reactivity, and energy content, which are vital parameters in process design, safety assessments, and the development of novel synthetic routes. The available quantitative data for this compound at T = 298.15 K and p° = 0.1 MPa are summarized in the tables below.

| Property | Symbol | Value | State |

| Standard Molar Enthalpy of Formation | ΔfHₘ° | -(92.6 ± 1.1) kJ·mol⁻¹ | Liquid |

| Standard Molar Enthalpy of Formation | ΔfHₘ° | -(43.5 ± 1.4) kJ·mol⁻¹ | Gas |

| Standard Molar Energy of Combustion | ΔcHₘ° | - | Liquid |

| Standard Molar Enthalpy of Vaporization | ΔvapHₘ° | (49.1 ± 0.8) kJ·mol⁻¹ | - |

Experimental Protocols

The determination of the thermochemical properties of this compound relies on precise calorimetric techniques. The following sections detail the methodologies employed in the cited research.

Static Bomb Combustion Calorimetry

The standard molar energy of combustion of liquid this compound was determined using a static bomb combustion calorimeter. This technique measures the heat released when a substance is completely combusted in a constant-volume vessel (the "bomb") filled with an excess of oxygen under pressure.

Methodology:

-

Sample Preparation: A known mass of the liquid this compound sample is placed in a crucible within the combustion bomb. A cotton fuse is positioned to ensure ignition.

-

Bomb Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 3.04 MPa.

-

Calorimeter Setup: The bomb is placed in a calorimeter vessel containing a precisely measured quantity of water. The calorimeter is then sealed in an outer jacket to minimize heat exchange with the surroundings.

-

Ignition and Temperature Measurement: The sample is ignited by passing an electric current through an ignition wire. The temperature of the water in the calorimeter is monitored with high precision before, during, and after the combustion reaction.

-

Data Analysis: The energy equivalent of the calorimeter is determined by calibrating with a substance of known combustion energy, such as benzoic acid. The standard molar energy of combustion of this compound is then calculated from the corrected temperature rise and the energy equivalent of the calorimeter.

High-Temperature Calvet Microcalorimetry

The standard molar enthalpy of vaporization of this compound was determined using a high-temperature Calvet microcalorimeter. This method measures the heat flow associated with the phase transition of a substance from liquid to gas.

Methodology:

-

Sample Introduction: A small, accurately weighed sample of this compound is placed in a sample cell.

-

Isothermal Measurement: The sample cell is dropped from room temperature into the pre-heated microcalorimeter, which is maintained at a constant high temperature (T = 298.15 K for this experiment).

-

Vaporization: The heat absorbed by the sample to first heat up and then completely vaporize is measured by the surrounding thermopiles.

-

Calibration: The apparatus is calibrated using a substance with a known enthalpy of vaporization or by electrical calibration (Joule effect).

-

Calculation: The standard molar enthalpy of vaporization is calculated from the integrated heat flow signal, the mass of the sample, and its molar mass.

Visualizations

The following diagrams illustrate the experimental workflows for the determination of the thermochemical properties of this compound.

A Technical Guide to the Solubility of Furfurylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of furfurylamine in various organic solvents. Due to a notable scarcity of specific quantitative solubility data in publicly available literature, this document focuses on consolidating qualitative solubility information, outlining the general principles governing the solubility of amines, and providing a detailed, standardized experimental protocol for the quantitative determination of this compound solubility. This guide is intended to be a valuable resource for laboratory professionals, enabling informed solvent selection for synthesis, purification, and formulation development involving this compound.

Introduction

This compound, a heterocyclic amine derived from furfural, serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and corrosion inhibitors.[1] Its utility in these applications is fundamentally linked to its solubility in various reaction and purification media. A thorough understanding of its solubility profile is therefore critical for optimizing process parameters, enhancing reaction yields, and ensuring the purity of final products.

This guide addresses the current gap in quantitative solubility data by providing a framework for its experimental determination and offering qualitative insights based on established chemical principles and available data.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₅H₇NO | [2][3] |

| Molecular Weight | 97.12 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 145-146 °C | [4] |

| Melting Point | -70 °C | [4] |

| Density | 1.099 g/mL at 25 °C | [4] |

| Flash Point | 37 °C | [3] |

Solubility of this compound: A Qualitative Overview

While precise quantitative data is limited, several sources provide qualitative descriptions of this compound's solubility. These are summarized in the table below. The general principle that "like dissolves like" is a useful guide; as a polar molecule, this compound is expected to be more soluble in polar solvents.[5]

| Solvent | Solvent Type | Solubility/Miscibility | Reference |

| Water | Polar Protic | Miscible/Soluble | [1][3] |

| Ethanol | Polar Protic | Soluble | [1] |

| Diethyl Ether | Polar Aprotic | Soluble | [1] |

| Chloroform | Nonpolar | Slightly Soluble | [4] |

| Ethyl Acetate | Polar Aprotic | Slightly Soluble | [4] |

Aliphatic amines generally exhibit significant solubility in polar organic solvents.[6] The solubility tends to decrease as the carbon chain length of the solvent increases.[6] Aromatic amines, on the other hand, tend to be more soluble in aromatic solvents.[7] Given its structure, which includes a polar amine group and a less polar furan ring, this compound's solubility is influenced by both of these molecular features.

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of a liquid amine, such as this compound, in an organic solvent. The isothermal shake-flask method is a widely accepted technique for this purpose.

Objective: To determine the equilibrium concentration of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated thermometer

-

Glass vials with airtight seals (e.g., screw caps with PTFE septa)

-

Analytical balance

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

To each vial, add a known volume or mass of the selected organic solvent. The amount of this compound should be sufficient to ensure that a separate phase of undissolved this compound is visible after equilibration.

-

-

Equilibration:

-

Securely seal the vials.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and the viscosity of the mixture. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to rest in the temperature-controlled bath for at least 24 hours to allow for complete phase separation. The undissolved this compound should form a distinct layer.

-

-

Sampling and Analysis:

-

Carefully extract an aliquot of the clear, saturated solvent phase using a syringe. Avoid disturbing the undissolved this compound layer.

-

Filter the aliquot through a chemically compatible syringe filter into a pre-weighed volumetric flask to remove any suspended microdroplets.

-

Accurately weigh the collected sample.

-

Dilute the sample to a known volume with the same solvent.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated GC or HPLC method.

-

-

Data Calculation:

-

From the measured concentration and the dilution factor, calculate the concentration of this compound in the saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or mass fraction.

-

Safety Precautions:

-

This compound is a flammable and corrosive liquid.[8] Handle it in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

While there is a clear need for more extensive quantitative data on the solubility of this compound in a wider range of organic solvents, the available qualitative information and established principles of chemical solubility provide a solid foundation for its use in research and development. The experimental protocol detailed in this guide offers a robust methodology for generating the precise, quantitative data required for process optimization and regulatory compliance. It is anticipated that the application of such standardized methods will contribute to a more comprehensive understanding of this important chemical intermediate's behavior in various solvent systems.

References

- 1. microchem.fr [microchem.fr]

- 2. This compound, 99+% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. 617-89-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. education.com [education.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. quora.com [quora.com]

- 8. chempoint.com [chempoint.com]

Furfurylamine: A Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and degradation pathways of furfurylamine. This compound, a versatile primary amine derived from biomass, is a valuable building block in the pharmaceutical, agrochemical, and polymer industries. Understanding its stability profile is critical for ensuring the quality, safety, and efficacy of products throughout their lifecycle. This document summarizes key degradation pathways, provides relevant (though sometimes surrogate) quantitative data, outlines experimental protocols for stability testing, and presents visual representations of degradation mechanisms and workflows.

Chemical Properties and Intrinsic Stability

This compound is a colorless to pale yellow liquid with a characteristic amine-like odor. It is miscible with water and soluble in many organic solvents.[1] Its structure, featuring a furan ring and a primary amine, dictates its reactivity and stability. The lone pair of electrons on the nitrogen atom confers basic properties, while the furan ring is susceptible to electrophilic attack and oxidation.[1]

This compound is known to be sensitive to air and absorbs carbon dioxide, leading to degradation.[1] Therefore, it should be stored under an inert atmosphere to maintain its purity.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇NO | [1] |

| Molecular Weight | 97.12 g/mol | [1] |

| Boiling Point | 145-146 °C | [1] |

| Melting Point | -70 °C | [1] |

| Density | 1.05 g/mL at 25 °C | [1] |

| pKa | ~9.12 (Predicted) | [1] |

| Solubility | Soluble in water | [1] |

Degradation Pathways

This compound can degrade through several pathways, including oxidation, acid- and base-catalyzed reactions, thermal decomposition, and photolysis.

Oxidative Degradation

Oxidative degradation is a significant pathway for this compound. The furan ring is susceptible to oxidation, which can lead to ring-opening and the formation of various degradation products. A key oxidative transformation is the aza-Achmatowicz reaction .

The aza-Achmatowicz reaction is an oxidative rearrangement of a this compound derivative to a substituted piperidinone. This reaction is typically carried out using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or bromine in methanol.[2][3][4] The reaction proceeds through the formation of an intermediate that undergoes intramolecular cyclization.

The general mechanism involves the following steps:

-

Oxidation of the furan ring.

-

Ring opening to form a dicarbonyl intermediate.

-

Intramolecular cyclization to form a hemiaminal.

-

Further rearrangement to yield the piperidinone product.

References

Methodological & Application

Application Notes and Protocols: The Role of Furfurylamine in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfurylamine, a bio-based primary amine derived from furfural, serves as a critical building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1][2] Its furan moiety is a privileged structure in medicinal chemistry, contributing to the biological activity of the final drug molecule. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceuticals, including the diuretic Furosemide, the H2-receptor antagonist Ranitidine, the antihistamine Barmastine, and the cholinergic agent Furtrethonium.

This compound in the Synthesis of Furosemide

Furosemide is a potent loop diuretic used to treat edema and hypertension.[3] The synthesis of Furosemide involves the condensation of this compound with a substituted sulfamoylbenzoic acid. Two primary routes for the synthesis of the sulfamoylbenzoic acid precursor are outlined below, followed by the final condensation step with this compound.

Quantitative Data Summary for Furosemide Synthesis

| Precursor Route | Key Intermediate | Reported Yield of Final Condensation | Overall Yield | Reference |

| Route 1 | 2,4-Dichloro-5-sulfamoylbenzoic Acid | 35-50% | Not specified | [4][5] |

| Route 2 | 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid | Up to 96% | Not specified | [4] |

Experimental Protocols for Furosemide Synthesis

Route 1: From 2,4-Dichlorobenzoic Acid

Step 1: Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid

This multi-step process involves the chlorosulfonation of 2,4-dichlorobenzoic acid followed by ammonolysis.[3]

Step 2: Condensation of 2,4-Dichloro-5-sulfamoylbenzoic Acid with this compound

-

Reaction: 2,4-dichloro-5-sulfamoylbenzoic acid is reacted with this compound in the absence of water.

-

Reagents and Conditions: An alkali salt of 3-sulfamoyl-4,6-dichlorobenzoic acid is reacted with approximately 3 equivalents of this compound.

-

Temperature: The reaction is carried out at a temperature of 120-140°C.

-

Work-up: The resulting alkali salt of Furosemide is then acidified to yield the final product.[5]

Route 2: High-Yield Synthesis from 4-Chloro-2-fluoro-toluene

Step 1: Synthesis of 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid

This involves the photochlorination of 4-chloro-2-fluoro-toluene, followed by aminosulfonylation.[5]

Step 2: Condensation of 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid with this compound

-

Reaction: 4-chloro-2-fluoro-5-sulfamoylbenzoic acid is condensed with this compound.

-

Reagents and Conditions: The reaction is carried out by heating a mixture of the acid and this compound.

-

Temperature: 95°C

-

Duration: 2 hours

-

Work-up: The reaction mixture is poured into water and acidified with glacial acetic acid to a pH of 4. The crystalline product is separated, washed with water, and recrystallized from ethanol.[4]

Experimental Workflow: Furosemide Synthesis

References

- 1. Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes - ProQuest [proquest.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 5. US5739361A - Process for the preparation of furosemide - Google Patents [patents.google.com]

Furfurylamine: A Versatile Bio-based Building Block for Active Pharmaceutical Ingredients

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: Furfurylamine, a bio-based amine derived from renewable resources, serves as a crucial starting material and intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its unique furan moiety and reactive amino group make it an ideal scaffold for the construction of complex heterocyclic compounds with significant therapeutic value. This document provides detailed application notes on the use of this compound in the synthesis of two prominent APIs, Furosemide and Ranitidine. It includes comprehensive experimental protocols, quantitative data, and visualizations of their mechanisms of action to support researchers in drug discovery and development.

Introduction to this compound in API Synthesis

This compound is a colorless to light yellow liquid derived from furfural, which is produced from lignocellulosic biomass.[1] As a bio-based chemical, it aligns with the principles of green chemistry, offering a sustainable alternative to petroleum-based starting materials.[2] The furan ring system is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and exhibiting a wide range of biological activities.[3] The primary amino group of this compound allows for facile amide bond formation and serves as a key reactive handle for introducing the furan scaffold into target molecules.[4]

This versatile building block is instrumental in the synthesis of various pharmaceuticals, including diuretics, anti-ulcer agents, and antiseptics.[5][6] Its incorporation can influence the pharmacokinetic and pharmacodynamic properties of the final API.

Application: Synthesis of Furosemide

Furosemide is a potent loop diuretic used to treat edema associated with heart failure, liver cirrhosis, and renal disease.[7] The synthesis of furosemide involves the condensation of a substituted sulfamoylbenzoic acid with this compound.[4][8]

Synthetic Scheme

A high-yield synthetic route to furosemide involves the reaction of 4-chloro-2-fluoro-5-sulfamoylbenzoic acid with this compound.[9]

Reaction:

4-chloro-2-fluoro-5-sulfamoylbenzoic acid + this compound → Furosemide

Quantitative Data for Furosemide Synthesis

| Parameter | Value | Reference |

| Starting Material | 4-chloro-2-fluoro-5-sulfamoylbenzoic acid | [9] |

| Reagent | This compound | [9] |

| Yield | 96% | [9] |

| Melting Point | 206-208 °C | [9] |

| Appearance | White, microcrystalline powder | [10] |

Characterization Data for Furosemide

| Technique | Data | Reference |

| ¹H NMR (600 MHz, H₂O, pH 7.0) | δ (ppm): 8.58, 7.46, 7.00, 6.38, 6.37, 6.33, 6.32, 4.50 | [11][12] |

| ¹³C NMR | Signals corresponding to the aromatic and furan carbons are observed. | [11][13] |

| FTIR (KBr) | ν (cm⁻¹): 3396 & 3349 (NH₂ stretching), 3280 (NH stretching), 1670 (C=O stretching), 1141 (SO₂ stretching) | [6] |

| Mass Spectrometry | Consistent with the molecular weight of Furosemide (330.77 g/mol ). | [11] |

Detailed Experimental Protocol for Furosemide Synthesis

This protocol is adapted from a patented high-yield process.[9]

Materials:

-

4-chloro-2-fluoro-5-sulfamoyl-benzoic acid

-

This compound

-

2-methoxy-ethanol or dimethylformamide (solvent)

-

Glacial acetic acid

-

Water

-

Ethanol

Procedure:

-

In a reaction vessel, create a mixture of 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid and this compound. The molar ratio of this compound to the benzoic acid derivative should be between 2 and 6. The reaction can be carried out in a solvent such as 2-methoxy-ethanol or dimethylformamide.

-

Heat the reaction mixture to 95 °C and maintain this temperature for 2 hours with stirring.

-

After the reaction is complete, cool the mixture and pour it into water.

-

Acidify the aqueous mixture to a pH of 4 using glacial acetic acid to precipitate the crude furosemide.

-

Isolate the crystalline product by filtration and wash it thoroughly with water.

-

Recrystallize the crude product from ethanol to obtain pure furosemide.

-

Dry the purified furosemide. The expected yield is approximately 96%, with a melting point of 206-208 °C.[9]

Application: Synthesis of Ranitidine

Ranitidine is a histamine H₂-receptor antagonist that was widely used to decrease stomach acid production in the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD).[12] A common synthetic route utilizes a this compound derivative.[14] A green chemistry approach starts from the biomass-derived 5-(chloromethyl)furfural.[15][16]

Synthetic Scheme

The synthesis of ranitidine from 5-(chloromethyl)furfural is a multi-step process.

Overall Transformation:

5-(Chloromethyl)furfural → Ranitidine

Quantitative Data for Ranitidine Synthesis

| Step | Intermediate/Product | Yield | Reference |

| 1 | 5-[[(2-Acetamidoethyl)thio]methyl]furfural | 91% | |

| 2 | N-acetyl-N'-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]amine | 90% | [3] |

| 3 | 2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethanamine | 94% | [3] |

| 4 | Ranitidine | 88% | [3] |

| Overall | Ranitidine | 68% |

Characterization Data for Ranitidine and a Key Intermediate

| Compound | Technique | Data | Reference |

| Ranitidine | ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 6.42 (1H, s, br), 6.09 (1H, s), 3.67 (2H, s), 3.37 (2H, s), 3.26 (2H, q, J = 6.0 Hz), 2.62 (2H, t, J = 6.4 Hz) 2.21 (6H, s), 1.93 (3H, s) | [3] |

| Ranitidine | ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 23.5, 28.4, 31.9, 38.7, 45.4, 56.2, 108.4, 109.9, 151.4, 152.1, 170.5 | [3] |

| Intermediate 3 | HRMS (ESI) | [M+H]⁺ calculated for C₁₀H₁₉N₂OS: 215.1212; found: 215.1218 | [3] |

| Ranitidine | HRMS (ESI) | [M+H]⁺ calculated for C₁₃H₂₃N₄O₃S: 315.1491; found: 315.1497 | [3] |

Detailed Experimental Protocol for Ranitidine Synthesis

This protocol is based on the synthesis from 5-(chloromethyl)furfural (CMF).[3][17]

Step 1: Synthesis of 5-[[(2-Acetamidoethyl)thio]methyl]furfural

-

To a solution of N-acetylcysteamine (3.40 mmol) in dry THF (20 mL) under an argon atmosphere, add sodium hydride (95%) (4.08 mmol).

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Add a solution of CMF (3.40 mmol) in dry THF (10 mL) dropwise over 10 minutes.

-

Stir the light yellow solution overnight at room temperature.

-

Evaporate the solvent and add saturated brine (50 mL).

-

Extract the mixture with CH₂Cl₂ (2 x 50 mL).

-

Combine the organic layers, wash with saturated brine (100 mL), and dry over Na₂SO₄.

-

Add charcoal (100 mg), stir for 20 minutes, and filter.

-

Evaporate the solvent to yield the product as a yellow liquid (91% yield).[3]

Step 2: Synthesis of N-acetyl-N'-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]amine

-

Add dimethylamine (1.0 mL) to a solution of the product from Step 1 (0.926 mmol) in dry methanol (20 mL) and stir at room temperature for 1 hour.

-

Cool the resulting red solution to 0 °C and add NaBH₄ (98%) (1.42 mmol) over 5 minutes.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Evaporate the solvent at a temperature below 45 °C.

-

Dissolve the residue in CH₂Cl₂ (50 mL) and filter to remove inorganic impurities.

-

Evaporate the solvent to obtain the product as a pale yellow oil (90% yield).[3]

Step 3: Synthesis of 2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethanamine

-

Heat a solution of the product from Step 2 (0.965 mmol) in freshly prepared 2N aqueous NaOH (10 mL) at reflux for 2 hours.

-

Cool the mixture to room temperature and extract with CH₂Cl₂ (3 x 30 mL).

-

Combine the organic layers, wash with saturated brine, dry over Na₂SO₄, and evaporate the solvent to yield the product as a pale yellow oil (94% yield).[3]

Step 4: Synthesis of Ranitidine

-

Add a solution of the product from Step 3 (0.700 mmol) in distilled water (10 mL) dropwise over 10 minutes to a stirred suspension of 1-methylthio-1-methylamino-2-nitroethylene (0.703 mmol) in distilled water (5 mL).

-

Place the resulting light yellow solution in an oil bath at 55 °C and stir overnight.

-

Add saturated brine (30 mL) and extract the mixture with CHCl₃ (3 x 20 mL).

-

Combine the organic layers and dry over Na₂SO₄.

-

Evaporate the solvent to give ranitidine as a pale yellow oil (88% yield).[3]

Mechanism of Action and Signaling Pathways

Furosemide: Inhibition of the Na⁺-K⁺-2Cl⁻ Cotransporter

Furosemide exerts its diuretic effect by inhibiting the Na⁺-K⁺-2Cl⁻ (NKCC2) cotransporter in the thick ascending limb of the loop of Henle in the kidneys.[7][18] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of these ions and water.[18]

References

- 1. Histamine H2 receptor mediated dual signaling: mapping of structural requirements using beta2 adrenergic chimeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. rsc.org [rsc.org]

- 4. PathWhiz [smpdb.ca]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 10. Furosemide (Frusemide) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Furosemide | C12H11ClN2O5S | CID 3440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. hmdb.ca [hmdb.ca]

- 13. An NMR crystallography investigation of furosemide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. newdrugapprovals.org [newdrugapprovals.org]

- 18. Inverse agonism of histamine H2 antagonist accounts for upregulation of spontaneously active histamine H2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Furfurylamine as a Corrosion Inhibitor: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of furfurylamine as a corrosion inhibitor, particularly for mild steel in acidic environments. The information compiled includes detailed experimental protocols for evaluating inhibitor performance and quantitative data to support its efficacy. Additionally, logical workflows and the proposed inhibition mechanism are visualized to facilitate understanding.

Introduction